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Compound of Interest

Compound Name: Dihydroprehelminthosporol

Cat. No.: B1163470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dihydroprehelminthosporol, a natural product isolated from the fungus Veronaea sp., has

demonstrated cytotoxic activities against human cancer cell lines, including A549 and SK-OA-

3. This technical guide serves as a comprehensive resource on the chemical structure and

stereochemistry of Dihydroprehelminthosporol. Due to the limited publicly available data, this

document outlines the known information and provides a framework for future research and

characterization of this potentially valuable molecule.

Chemical Identity
Property Value Source

Molecular Formula C₁₅H₂₆O₂ [1]

Molecular Weight 238.37 g/mol [1]

CAS Number 118069-95-7 [1]

Source Organism Veronaea sp. (fungus) [1][2]
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Detailed spectroscopic and crystallographic data for Dihydroprehelminthosporol are not

readily available in the public domain. The elucidation of its complete chemical structure and

stereochemistry would require a combination of modern analytical techniques. The following

sections outline the standard experimental protocols and data interpretation necessary for this

characterization.

Isolation and Purification
A detailed protocol for the isolation of Dihydroprehelminthosporol from Veronaea sp. has not

been published in widely accessible literature. A general workflow for the isolation of fungal

secondary metabolites is presented below.

Extraction Purification

Fungal Culture (Veronaea sp.) Solvent Extraction (e.g., EtOAc, MeOH) Crude Extract Column Chromatography (Silica Gel) Further Purification (e.g., HPLC) Pure Dihydroprehelminthosporol

Click to download full resolution via product page

Caption: Generalized workflow for the isolation and purification of fungal natural products.

Spectroscopic Analysis
The determination of the planar structure and stereochemistry of Dihydroprehelminthosporol
would rely heavily on the following spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To determine the number and connectivity of proton environments.

¹³C NMR: To identify the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon

skeleton and the placement of functional groups.
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NOESY/ROESY: To determine the relative stereochemistry through spatial proximities of

protons.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition

(C₁₅H₂₆O₂).

Tandem MS (MS/MS): To identify characteristic fragmentation patterns that can aid in

structural elucidation.

Infrared (IR) Spectroscopy: To identify key functional groups, such as hydroxyl (-OH) and

carbonyl (C=O) groups, based on their characteristic absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the

molecule.

Stereochemical Determination
The absolute configuration of chiral centers within Dihydroprehelminthosporol is crucial for

understanding its biological activity. The following techniques are essential for this

determination:

X-ray Crystallography: This is the definitive method for determining the three-dimensional

structure and absolute stereochemistry of a crystalline compound.

Chiroptical Spectroscopy:

Optical Rotation: Measurement of the specific rotation ([\alpha]D) can help to characterize

an enantiomer.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These

techniques, often coupled with quantum chemical calculations, can be used to assign the

absolute configuration of chiral molecules in solution.

Stereoselective Synthesis: The total synthesis of all possible stereoisomers of

Dihydroprehelminthosporol and comparison of their spectroscopic and chiroptical data

with the natural product can unambiguously establish its absolute configuration.
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Logical Framework for Structure Elucidation
The process of determining the complete structure of a novel natural product like

Dihydroprehelminthosporol follows a logical progression.

Initial Characterization

Planar Structure Determination

Stereochemical Assignment

Isolation & Purification

Molecular Formula (HRMS)

1D & 2D NMR Analysis IR & UV-Vis Analysis

Proposed Planar Structure

Relative Stereochemistry (NOESY/ROESY) Absolute Stereochemistry (X-ray, VCD, Synthesis)

Complete 3D Structure

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of a natural product.

Future Directions
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The cytotoxic properties of Dihydroprehelminthosporol warrant further investigation. A

complete structural and stereochemical assignment is the critical first step. Future research

should focus on:

Re-isolation and full spectroscopic characterization of Dihydroprehelminthosporol from

Veronaea sp.

Total synthesis to confirm the structure and provide material for further biological evaluation.

Investigation of the mechanism of action of its cytotoxic effects.

Structure-activity relationship (SAR) studies to identify key structural features responsible for

its biological activity and to potentially develop more potent analogs.

This technical guide highlights the current knowledge gap regarding

Dihydroprehelminthosporol and provides a clear roadmap for the necessary research to fully

characterize this intriguing natural product for its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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